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Compound of Interest

Compound Name: Aschantin

Cat. No.: B080573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety and toxicity profile of Aschantin.

Due to the limited availability of direct experimental data for Aschantin, this report leverages a

comparative analysis with structurally related lignans—sesamin, pinoresinol, and lariciresinol—

to infer its potential safety profile. This guide is intended to support researchers, scientists, and

drug development professionals in making informed decisions regarding the potential

therapeutic development of Aschantin.

Introduction to Aschantin and Rationale for Safety
Evaluation
Aschantin is a furofuran lignan found in certain plant species. Lignans are a class of

polyphenols that have garnered significant interest in the drug development community due to

their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer

properties. Aschantin, with its specific chemical structure, presents a potential candidate for

therapeutic applications. However, a thorough understanding of its safety and toxicity is

paramount before it can be considered for further preclinical and clinical development. This

guide aims to consolidate the available (albeit limited) information on Aschantin and provide a

comparative toxicological assessment against other well-studied lignans.
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The following tables summarize the available quantitative and qualitative safety and toxicity

data for structurally related lignans. At present, there is no publicly available, peer-reviewed

safety and toxicity data specifically for Aschantin.

Table 1: In-Vitro Cytotoxicity of Lignans

Compound Cell Line Assay Endpoint Result

Aschantin - - - No data available

Sesamin

Human lymphoid

leukemia (Molt

4B)

Not specified
Apoptosis

induction

Induced

apoptosis

Pinoresinol Not specified
α-glucosidase

inhibition
IC50

Not directly a

cytotoxicity

measure, but

indicates

biological activity

Lariciresinol
Human liver

cancer (HepG2)
Not specified

Apoptosis

induction

Induced

apoptosis

Total Lignans

(from Arctii

Fructus)

Not specified Not specified Not specified No data available

Table 2: In-Vitro Genotoxicity of Lignans
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Compound Test System Assay
Metabolic
Activation (S9)

Result

Aschantin - - - No data available

Sesamin S. typhimurium Ames Test With and Without Negative[1]

Chinese Hamster

Lung (CHL/IU)

cells

Chromosomal

Aberration
Without Negative[1]

Chinese Hamster

Lung (CHL/IU)

cells

Chromosomal

Aberration
With

Positive at

cytotoxic

concentrations[1]

Episesamin S. typhimurium Ames Test With and Without Negative[1]

Chinese Hamster

Lung (CHL/IU)

cells

Chromosomal

Aberration
With and Without Negative[1]

Table 3: In-Vivo Toxicity of Lignans
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Compound Species Study Type Dosing Route Key Findings

Aschantin - - - No data available

Sesamin Mouse

Bone Marrow

Micronucleus

Test

Oral

Negative at

doses up to 2.0

g/kg[1]

Rat
Comet Assay

(Liver)
Oral

Negative at

doses up to 2.0

g/kg[1]

Total Lignans

(from Arctii

Fructus)

Rat Acute Toxicity Oral

10% mortality at

3,000 mg/kg x

2[2]

Rat
Chronic Toxicity

(26 weeks)
Oral

NOAEL: 1,800

mg/kg/day[2]

7-

hydroxymatairesi

nol

Rat

Subchronic

Toxicity (13

weeks)

Dietary

NOAEL: 160

mg/kg body

weight/day

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to aid in the design of

future studies for Aschantin and for the interpretation of existing data on related compounds.

3.1. In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Culture: Human or other mammalian cells are seeded in a 96-well plate at a

predetermined density and allowed to attach overnight.
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Compound Treatment: The test compound (e.g., Aschantin) is dissolved in a suitable

solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control

(solvent only) and a positive control (a known cytotoxic agent) are included.

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in

a humidified atmosphere with 5% CO2.

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50

(the concentration of the compound that inhibits cell growth by 50%) is calculated from the

dose-response curve.

3.2. Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can

cause mutations in the DNA of the test organism.

Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations that

render them unable to synthesize a specific amino acid (e.g., histidine) are used.

Metabolic Activation: The test is performed with and without the addition of a mammalian

liver extract (S9 fraction) to simulate metabolic activation in mammals.

Exposure: The bacterial strains are exposed to various concentrations of the test compound

in the presence of a small amount of the required amino acid.

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino

acid.
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Incubation: The plates are incubated for 48-72 hours at 37°C.

Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) that

allows them to synthesize the necessary amino acid will grow and form colonies. The

number of revertant colonies is counted.

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to the negative control.

3.3. Genotoxicity: In-Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the presence of micronuclei, which are

small nuclei that form around chromosome fragments or whole chromosomes that were not

incorporated into the main nucleus during cell division.

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, Chinese hamster

ovary cells) are cultured.

Compound Treatment: The cells are exposed to at least three concentrations of the test

compound, along with negative and positive controls. The treatment is conducted with and

without metabolic activation (S9).

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in

binucleated cells. This allows for the identification of cells that have completed one nuclear

division.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the

presence of micronuclei.

Data Analysis: A statistically significant, dose-dependent increase in the frequency of

micronucleated cells indicates a positive result.

3.4. In-Vivo Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
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This method is used to estimate the acute oral toxicity of a substance and assign it to a toxicity

class.

Animal Model: Typically, rodents (e.g., rats or mice) of a single sex (usually females) are

used.

Dosing: A stepwise procedure is used, with each step using three animals. The starting dose

is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.

Procedure:

If no mortality or morbidity is observed at the starting dose, the next higher fixed dose is

used in a new group of three animals.

If mortality is observed, the next lower fixed dose is used.

Endpoint: The test is terminated when a dose that causes mortality or clear signs of toxicity

is identified, or when no effects are seen at the highest dose level. The substance is then

classified into one of five toxicity classes based on the observed outcomes.

Necropsy: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.
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Start: Seed cells in 96-well plate

Add test compound (Aschantin) at various concentrations

Incubate for 24-72 hours

Add MTT solution

Incubate for 2-4 hours

Add solubilizing agent (e.g., DMSO)

Measure absorbance at 570 nm

Calculate cell viability and IC50

End

Click to download full resolution via product page

Caption: Workflow for the in-vitro cytotoxicity MTT assay.
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Start: Prepare bacterial strains

Expose bacteria to test compound +/- S9 metabolic activation

Plate on minimal agar

Incubate for 48-72 hours

Count revertant colonies

Analyze for dose-dependent increase in revertants

End
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Start: Culture mammalian cells

Treat cells with test compound +/- S9

Add Cytochalasin B to block cytokinesis

Harvest and stain cells

Score micronuclei in binucleated cells

Analyze for increased frequency of micronucleated cells

End
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Start: Select starting dose (e.g., 2000 mg/kg)

Dose 3 animals

Observe for 14 days (mortality, clinical signs)

Outcome?

No mortality: Dose next group at higher level

 No mortality 

Mortality: Dose next group at lower level

 Mortality 

Classify toxicity based on outcome

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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